Isatoribine hydrate

Übersicht

Beschreibung

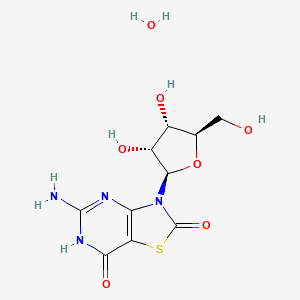

Isatoribine (also known as immunosine, or 7-thia-8-oxoguanosine) is a novel guanosine analogue showing immunostimulatory activity both in vivo and in vitro. This compound acts on different components of the immune system including B cells, natural killer (NK) cells and antigen-presenting cells (APC). It was found that immunosine significantly stimulates proliferation of T cells. The effect was dose-dependent and also depended on concentrations of specific stimulators. Maximal stimulation was seen using 250 microM immunosine.

Biologische Aktivität

Isatoribine hydrate, a selective agonist of Toll-like receptor 7 (TLR7), has garnered attention for its potential in antiviral therapy, particularly against chronic hepatitis C virus (HCV) infection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Isatoribine functions primarily as a TLR7 agonist, stimulating the innate immune response. Upon binding to TLR7, it triggers a cascade of immunological events that enhance the body's antiviral defenses. The activation of TLR7 leads to the production of interferons and other pro-inflammatory cytokines, which are crucial for combating viral infections. This mechanism is particularly relevant in the context of HCV, where enhancing the immune response can lead to a significant reduction in viral load.

Clinical Efficacy

Case Studies and Clinical Trials

-

Hepatitis C Virus Infection :

A proof-of-concept study demonstrated that intravenous administration of isatoribine (800 mg daily for seven days) resulted in a statistically significant reduction in plasma HCV RNA levels among chronically infected patients. The mean reduction was -0.76 log(10) units (P = .001), indicating robust antiviral activity. This reduction was correlated with increased levels of immunological markers such as 2',5'-oligoadenylate synthetase, suggesting an enhanced antiviral state in patients treated with isatoribine . -

Safety Profile :

The treatment was well tolerated with mild to moderate adverse effects reported infrequently. This favorable safety profile is critical for the development of new therapeutic agents targeting chronic viral infections .

Pharmacological Properties

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂N₄O₆S |

| Average Molecular Weight | 316.29 g/mol |

| Mechanism of Action | TLR7 Agonist |

| Indication | Treatment of Hepatitis C |

| Adverse Effects | Mild to moderate; generally well-tolerated |

Research Findings

-

Immunological Impact :

Isatoribine's action on TLR7 not only enhances antiviral responses but also modulates innate immunity. Studies have shown that it elevates levels of interferon-alpha and other cytokines, contributing to its antiviral and potential antimetastatic properties in various models . -

Potential Against Other Viruses :

Beyond HCV, there is ongoing research into isatoribine's efficacy against other viral pathogens, including SARS-CoV-2 and Ebola virus. Its ability to enhance immune responses may provide a therapeutic avenue for treating these infections as well .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Isatoribine hydrate has been studied extensively for its antiviral properties, particularly against Hepatitis C virus (HCV).

- Clinical Studies : A notable proof-of-concept study demonstrated that intravenous administration of isatoribine at a dosage of 800 mg once daily for seven days resulted in a statistically significant reduction in plasma HCV RNA levels among chronically infected patients. The mean reduction was -0.76 log(10) units, with a range from -2.85 to +0.21 log(10) units. This reduction correlated with increased levels of immune markers, such as 2',5'-oligoadenylate synthetase, indicating a heightened antiviral state within the immune system .

- Mechanism of Action : Isatoribine functions as a TLR7 agonist, stimulating the innate immune response and potentially enhancing the host's ability to combat viral infections. Its ability to elevate interferon-alpha levels contributes to its antiviral efficacy .

Anticancer Applications

The immunomodulatory effects of this compound extend to oncology, where it has been explored as a potential treatment for various cancers.

- Immune Activation : By activating TLR7, isatoribine can enhance the immune response against tumors. This mechanism may be particularly useful in combination therapies where immune checkpoint inhibitors are employed alongside TLR agonists to boost overall therapeutic efficacy .

- Research Findings : Studies have indicated that isatoribine can inhibit tumor growth in murine models, suggesting its potential as an adjunctive treatment in cancer therapy. The compound's ability to modulate immune responses could lead to improved outcomes when used with traditional chemotherapeutics .

Formulation and Delivery Systems

Recent advancements have explored innovative delivery systems for this compound to optimize its therapeutic effects.

- Gel Formulations : Research has indicated that incorporating isatoribine into gel formulations can provide controlled release characteristics, enhancing local concentrations at tumor sites while minimizing systemic exposure. This approach aims to reduce adverse effects associated with systemic administration and improve patient compliance .

Case Studies and Research Insights

A variety of studies have documented the applications of this compound across different settings:

Eigenschaften

IUPAC Name |

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O6S.H2O/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8;/h2-4,8,15-17H,1H2,(H3,11,12,13,18);1H2/t2-,3-,4-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWQQOVSUSJJJO-QAGDRQIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173640 | |

| Record name | Isatoribine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198832-38-1 | |

| Record name | Isatoribine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198832381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatoribine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISATORIBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85141ONN7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.